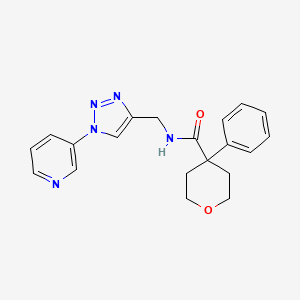

![molecular formula C26H28N6O3 B3016896 2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291856-45-5](/img/no-structure.png)

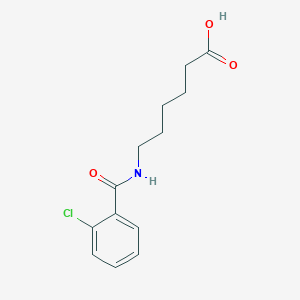

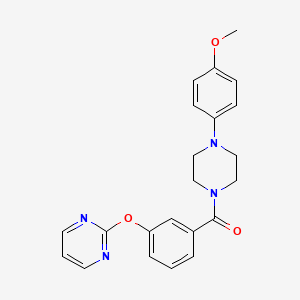

2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several pharmacophore elements such as a pyrazolo[1,5-d][1,2,4]triazine core, a piperazine ring, and methoxyphenyl and ethylphenyl substituents. These features suggest potential biological activity, which could be explored in various medicinal chemistry applications.

Synthesis Analysis

The synthesis of related s-triazine derivatives has been reported, where compounds with pyrazole, piperidine, and aniline moieties were synthesized and characterized . The synthesis involved the use of X-ray crystallography, Hirshfeld, and DFT calculations to analyze the molecular structure and intermolecular interactions. Although the exact synthesis of the compound is not detailed, similar methodologies could be applied to synthesize and analyze it.

Molecular Structure Analysis

Molecular structure investigations of related compounds have been carried out using X-ray crystallography and computational methods . For instance, the crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives revealed the nature of intermolecular contacts and the contribution of hydrogen bonding to crystal packing . These techniques could be used to analyze the molecular structure of the compound , providing insights into its conformation and stability.

Chemical Reactions Analysis

The compound's structure suggests it could participate in various chemical reactions. The presence of a piperazine ring, which is known to be a versatile moiety in chemical synthesis, could undergo nucleophilic substitution reactions or be involved in the formation of metal complexes . The pyrazolo[1,5-d][1,2,4]triazine core could also be reactive towards electrophiles or nucleophiles, depending on the substitution pattern and the electronic nature of the ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing insights into their polarity, electronic properties, and NMR chemical shifts . For example, the dipole moments of similar s-triazine derivatives were calculated, indicating their polar nature . The compound could be expected to have similar properties, with its physical characteristics such as solubility, melting point, and stability being influenced by its molecular structure. The presence of the methoxy group could increase the electron density on the aromatic ring, affecting its reactivity and physical properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds with triazole derivatives, including those similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Pharmacological Activities

Mahmoud, El‐Bordany, and Elsayed (2017) reported on the synthesis of pyrazolo[4,3-d]pyrimidines with expected chemical and pharmacological activities. These compounds were evaluated for antioxidant and anticancer activities, highlighting the potential of such structures in drug discovery (Mahmoud, El‐Bordany, & Elsayed, 2017).

Molecular Structure Investigations

Shawish et al. (2021) investigated the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The study combined X-ray crystallography with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties, showing the depth of structural analysis possible for such compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Anticonvulsant Agent Analysis

Severina et al. (2021) developed and validated an HPLC method for determining related substances in a novel anticonvulsant agent, highlighting the importance of analytical methods in the development and quality control of new pharmaceutical compounds. This research points to the broader application of such chemical structures in therapeutic agent development (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).

Antifungal and Antibacterial Activity

Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives and tested them against several microorganisms, demonstrating their potential in developing new antimicrobial agents (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is synthesized from 2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. The second intermediate is 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide, which is synthesized from 4-(4-methoxyphenyl)piperazine and bromoacetic acid. The two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one", "4-(4-methoxyphenyl)piperazine", "bromoacetic acid", "triethylamine", "phosphorus tribromide", "palladium acetate", "copper(II) acetate", "2-bromoacetyl chloride", "potassium carbonate", "N,N-dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Synthesis of 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one:", "Step 1: Dissolve 2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (1.0 g, 4.2 mmol) and triethylamine (1.2 mL, 8.4 mmol) in acetonitrile (20 mL) and cool the solution to 0°C.", "Step 2: Add phosphorus tribromide (1.2 mL, 12.6 mmol) dropwise to the solution and stir the reaction mixture at 0°C for 1 hour.", "Step 3: Quench the reaction by adding ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain a yellow solid (1.2 g, 95%).", "Synthesis of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide:", "Step 1: Dissolve 4-(4-methoxyphenyl)piperazine (1.0 g, 4.2 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in N,N-dimethylformamide (20 mL) and stir the solution at room temperature for 30 minutes.", "Step 2: Add bromoacetic acid (1.2 g, 8.4 mmol) to the reaction mixture and stir the solution at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add ice-cold water (20 mL) to the solution.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain a yellow solid (1.4 g, 92%).", "Coupling of the two intermediates:", "Step 1: Dissolve 2-(4-ethylphenyl)-5-(2-bromoacetyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (0.5 g, 1.5 mmol), 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl bromide (0.6 g, 1.8 mmol), palladium acetate (0.05 g, 0.2 mmol), and copper(II) acetate (0.1 g, 0.4 mmol) in ethanol (10 mL) and stir the solution at 80°C for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solution through a pad of celite.", "Step 3: Concentrate the filtrate under reduced pressure and purify the product by column chromatography to obtain a white solid (0.6 g, 70%)." ] } | |

Número CAS |

1291856-45-5 |

Fórmula molecular |

C26H28N6O3 |

Peso molecular |

472.549 |

Nombre IUPAC |

2-(4-ethylphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

InChI |

InChI=1S/C26H28N6O3/c1-3-19-4-6-20(7-5-19)23-16-24-26(34)31(27-18-32(24)28-23)17-25(33)30-14-12-29(13-15-30)21-8-10-22(35-2)11-9-21/h4-11,16,18H,3,12-15,17H2,1-2H3 |

Clave InChI |

UTBCHGXRXUNZMX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

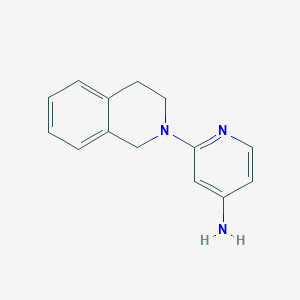

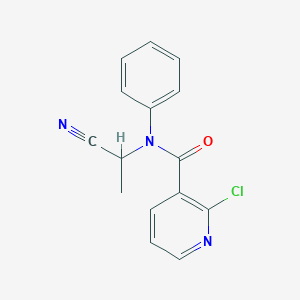

![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)

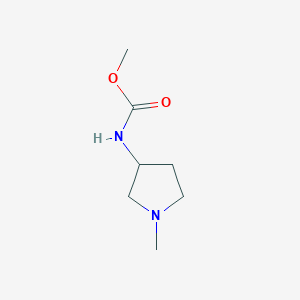

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)

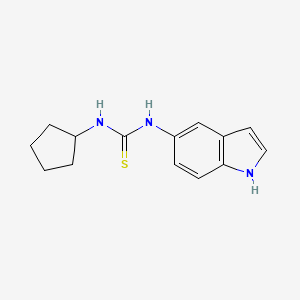

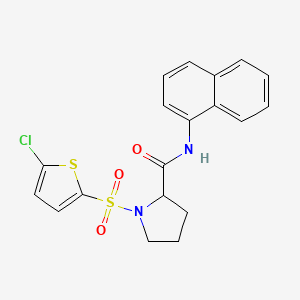

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)